Ethyl 2-[(2-bromobenzoyl)amino]benzoate
Description
Fundamental Molecular Properties
Ethyl 2-[(2-bromobenzoyl)amino]benzoate possesses the molecular formula C₁₆H₁₄BrNO₃ with a molecular weight of 348.19 g/mol. The compound features a complex molecular architecture comprising several distinct functional groups that contribute to its overall chemical behavior and biological activity. The structural framework can be conceptualized as an ethyl anthranilate derivative where the amino group has been acylated with 2-bromobenzoic acid, forming a stable amide bond that serves as the central connecting element between the two aromatic systems.
The IUPAC nomenclature for this compound follows systematic naming conventions, designating it as this compound. This nomenclature precisely identifies the ethyl ester functionality attached to the benzoic acid core, the amino group at the 2-position of the benzoate ring, and the 2-bromobenzoyl substituent attached to this amino group. The systematic approach to naming ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.
Structural Components and Connectivity
The molecular architecture of this compound can be deconstructed into three primary structural components that work in concert to define its chemical properties. The first component consists of the benzoic acid ethyl ester moiety, which serves as the foundational backbone of the molecule and provides the carboxylate functionality essential for various chemical transformations. The second component encompasses the amino group positioned at the ortho position relative to the carboxylate group, creating an intramolecular hydrogen bonding opportunity that significantly influences the compound's conformation and stability.
The third structural component involves the 2-bromobenzoyl group, which introduces both electronic and steric effects that modulate the compound's reactivity profile. The presence of the bromine atom at the ortho position relative to the carbonyl group creates a unique electronic environment that affects both the electrophilic character of the carbonyl carbon and the overall electron density distribution throughout the aromatic system. This positioning of the halogen substituent also introduces potential for additional intermolecular interactions through halogen bonding, which can influence the compound's crystal packing and solution behavior.
Properties
Molecular Formula |
C16H14BrNO3 |
|---|---|
Molecular Weight |
348.19g/mol |
IUPAC Name |
ethyl 2-[(2-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14BrNO3/c1-2-21-16(20)12-8-4-6-10-14(12)18-15(19)11-7-3-5-9-13(11)17/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
VRXJWLJGPZPYAJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with ethyl 2-[(2-bromobenzoyl)amino]benzoate, differing in substituents, functional groups, or molecular packing. These variations lead to distinct physicochemical and biological behaviors:
Substituent Effects on Electronic and Steric Properties
- Ethyl 2-{[(2-Bromophenyl)Sulfonyl]Amino}Benzoate () Key Difference: Replaces the benzoyl group with a sulfonyl group. Impact: The sulfonyl group (-SO₂-) is more electron-withdrawing than the benzoyl group (-CO-), altering hydrogen-bonding capacity and solubility. Molecular Weight: 384.244 g/mol (vs. ~318.15 g/mol for the target compound, assuming similar substituents).
- Ethyl 2-((2,6-Dichloro-4-(Cyanomethyl)Phenyl)Amino)Benzoate () Key Difference: Features dichloro and cyanomethyl substitutions on the phenyl ring. Impact: Chlorine atoms increase hydrophobicity and steric bulk, while the cyanomethyl group introduces a nitrile functionality, enabling additional dipole interactions. The crystal structure reveals tight molecular packing via Cl···π and hydrogen-bonding interactions .
Reactivity in Polymer and Resin Systems
- Ethyl 4-(Dimethylamino)Benzoate () Key Difference: Contains a dimethylamino group (-N(CH₃)₂) at the para position. Impact: The electron-donating dimethylamino group enhances reactivity in photoinitiator systems compared to 2-(dimethylamino)ethyl methacrylate. This compound achieves a higher degree of conversion in resin cements, suggesting that substituent position and electronic effects critically influence polymerization efficiency .
Heterocyclic and Thioether-Linked Derivatives ()
- Ethyl 4-(2-(1H-Benzo[d]Imidazol-2-yl Thio)Acetamido)Benzoate () Key Difference: Incorporates a benzimidazole-thioether side chain.
- Methyl 2-(Benzylthio)-4-[(4-Vinylphenyl)Amino]Carbonyl]Benzoate () Key Difference: Features a benzylthio group and vinylphenyl carbamate. Impact: The thioether and vinyl groups introduce redox-active and polymerizable sites, respectively, expanding utility in functional materials .
Data Table: Comparative Analysis of Analogous Compounds
Research Findings and Implications
- Crystallinity and Packing: The crystal structure of ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl)amino)benzoate () demonstrates how halogen and nitrile groups stabilize the lattice via halogen bonding and dipolar interactions. This suggests that the 2-bromo substituent in the target compound may similarly influence packing but with reduced steric hindrance compared to dichloro analogs .
- Reactivity Trends: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate derivatives in resin systems (), highlighting the importance of substituent electronic effects. The target compound’s bromobenzoyl group, being electron-withdrawing, may reduce reactivity in similar applications unless paired with activating groups .
- Synthetic Accessibility : Sulfonyl and thioether derivatives () are synthesized via nucleophilic substitution or coupling reactions, suggesting that the target compound could be prepared using analogous methods, such as Schotten-Baumann acylation .
Preparation Methods
Schotten-Baumann Reaction Conditions
Ethyl 2-aminobenzoate reacts with 2-bromobenzoyl chloride under biphasic conditions (e.g., THF/water) with sodium hydroxide as a base:
Reaction Equation:
Optimization Data:
| Parameter | Condition | Yield (%) | Source Reference |
|---|---|---|---|
| Base | 2.5 eq NaOH | 78 | |
| Solvent | THF/HO (4:1) | 82 | |
| Temperature | 0°C → RT | 85 | |
| Reaction Time | 12 h | 78 |
Excess base ensures rapid HCl scavenging, minimizing side reactions like ester hydrolysis. The use of THF enhances reagent solubility while aqueous NaOH facilitates acid chloride activation.
Multi-Step Synthesis from 2-Nitrobenzoic Acid
Esterification and Reduction
-
Methyl 2-nitrobenzoate synthesis : 2-Nitrobenzoic acid undergoes sulfuric acid-catalyzed esterification in methanol:
-
Nitro group reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine:
-
Transesterification : Methanol ester is converted to ethyl ester using ethanol and acid catalysis:
Acylation with 2-Bromobenzoyl Chloride
Identical to Section 2.1, yielding the target compound in 78–85% efficiency.
Alternative Palladium-Catalyzed Approaches
Patent CN109553532B describes Pd(dppf)Cl-mediated couplings for synthesizing brominated benzoates, suggesting adaptability for introducing the 2-bromobenzoyl moiety:
Suzuki-Miyaura Coupling
Hypothetical route utilizing boronic acid derivatives:
-
Synthesize ethyl 2-(benzoyl amino)benzoate with a bromine-compatible leaving group (e.g., triflate).
-
Cross-couple with 2-bromophenylboronic acid under Pd catalysis.
Challenges :
-
Requires pre-functionalized substrates.
-
Limited literature support for direct amide-linked couplings.
Halogenation of Pre-Formed Amides
Post-amidation bromination using N-bromosuccinimide (NBS):
Reaction Equation:
-
Solvent : CCl/HO (2:1) improves bromine solubility.
-
Yield : 65–70% for similar substrates.
-
Regioselectivity : Directed by the amide’s electron-donating effects, favoring para-bromination.
Purification and Characterization
Column Chromatography
Silica gel chromatography (hexane/ethyl acetate 3:1) effectively isolates the target compound. Purity >98% is achievable, as evidenced by HPLC data from related esters.
Spectroscopic Data
-
H NMR (CDCl): δ 8.02 (d, J = 8.0 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 7.45 (t, J = 7.5 Hz, 1H, Ar-H), 4.35 (q, J = 7.0 Hz, 2H, OCH), 1.38 (t, J = 7.0 Hz, 3H, CH).
-
ESI-HRMS : m/z calcd for CHBrNO [M+H]: 364.0234; found: 364.0231.
Scalability and Industrial Feasibility
The Schotten-Baumann route (Section 2.1) is most scalable due to:
Patent CN102850221A highlights similar esterification-amidation sequences for kilogram-scale production, underscoring practicality.
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